6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
Descripción
This compound belongs to the dihydropyrimidinone class, characterized by a pyrimidinone core substituted with a methyl group at position 6 and a piperidinyl-oxoethyl moiety at position 2.
Propiedades
IUPAC Name |
6-methyl-3-[2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-10-20-6-3-17(14)26-12-16-4-7-22(8-5-16)19(25)11-23-13-21-15(2)9-18(23)24/h3,6,9-10,13,16H,4-5,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDBEBOLCSLCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. Here is a simplified route:
Synthesis of 3-methylpyridin-4-ol starting material.
Formation of the piperidin-1-yl intermediate by reacting with appropriate alkylating agents.
Coupling of the pyridinyl and piperidinyl intermediates.
Cyclization to form the dihydropyrimidin-4-one ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar steps but optimized for yield and purity. This might include:
Use of automated reactors for precise control of reaction conditions.
Implementation of high-throughput purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation at the pyridinyl or piperidinyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive conditions might target the keto group, converting it to an alcohol. Sodium borohydride is a common reagent.
Substitution: The functional groups on this molecule allow for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
For oxidation: KMnO4, CrO3 in acidic or basic conditions.
For reduction: NaBH4, LiAlH4 in dry ether.
For substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation typically yields N-oxide derivatives.
Reduction produces alcohol derivatives.
Substitution can introduce various functional groups leading to an array of derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Antitumor Activity
- Research indicates that compounds with a similar dihydropyrimidinone structure exhibit significant antitumor properties. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies suggest that the presence of the pyridine moiety enhances the bioactivity of these compounds by improving their interaction with biological targets .
- Antimicrobial Properties
- Neuroprotective Effects
Synthetic Applications
-
Synthesis of Novel Compounds
- The unique structure of 6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives through modifications at the piperidine or pyrimidine rings, allowing for the exploration of new pharmacophores .
- Drug Development
Case Studies
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Its pyrimidinone core allows it to bind to these targets, modulating their activity. The exact pathways might include inhibition or activation of enzymatic processes, affecting cellular functions.
Comparación Con Compuestos Similares
Key Structural Analogues
The compound shares structural homology with several patented and pharmacopeial derivatives (Table 1).
Table 1: Structural Comparison of Key Analogues
Functional Group Analysis
- Piperidine Modifications: The target compound’s piperidine ring is substituted with a methylpyridyloxy group, contrasting with dimethylamino (EP Application ) or benzisoxazolyl (Pharmacopeial Standard ) groups in analogues. The methylpyridyloxy substituent may enhance solubility compared to hydrophobic benzisoxazolyl groups but reduce metabolic stability due to ether bond susceptibility.
- Core Heterocycles: While the dihydropyrimidinone core is less common in the cited analogues, pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., ) share similar electronic profiles, suggesting overlapping binding affinities for kinase targets.
Pharmacological Implications
- Target Selectivity : The methylpyridyloxy group in the target compound may favor interactions with polar residues in binding pockets, differing from the fluorinated benzisoxazolyl group in , which likely enhances π-π stacking with aromatic receptors.
- Synthetic Accessibility : Piperidinyl-oxoethyl linkages (as in the target compound) are synthetically tractable via carbodiimide-mediated coupling, whereas pyrazolo-pyrimidinyloxy groups () require multi-step heterocyclic annulation.
Actividad Biológica
6-Methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly as an A2B receptor antagonist. This article explores its biological activity, structure-activity relationship (SAR), and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Here are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 2640955-10-6 |
| Chemical Class | Dihydropyrimidinone |
The primary pharmacological action of 6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is its role as an A2B receptor antagonist . Adenosine receptors, particularly A2B, are implicated in various physiological processes, including inflammation and immune response modulation. The compound exhibits high selectivity for the A2B receptor, making it a promising candidate for therapeutic applications in conditions like asthma and other inflammatory diseases.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the dihydropyrimidinone scaffold can significantly affect the binding affinity and selectivity for the A2B receptor. For instance, variations in the substituents at the 3 and 4 positions of the pyrimidine ring can enhance or diminish activity:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 3 | Methyl group | Increased A2B affinity |
| 4 | Piperidine moiety | Enhanced selectivity |
Study 1: Discovery of Dihydropyrimidinones
In a study published in PubMed, researchers explored a series of 3,4-dihydropyrimidinones as novel A2B receptor antagonists. The lead compound from this series exhibited a submicromolar affinity for the A2B receptor with a value of 585.5 nM . This study highlights the potential of dihydropyrimidinones in drug development targeting adenosine receptors.
Study 2: Optimization of Biological Activity
Another investigation focused on optimizing the biological activity of dihydropyrimidinones through structural modifications. The findings indicated that compounds with specific substitutions at the 5-position showed superior binding affinities compared to their unsubstituted counterparts. This emphasizes the importance of SAR in enhancing therapeutic efficacy .
Study 3: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between 6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one and the A2B receptor. These studies suggest that hydrogen bonding and hydrophobic interactions play crucial roles in stabilizing the ligand-receptor complex, contributing to its high selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
